(R)-3-aminopentanoic acid hydrochloride

Neuroscience Enzyme Inhibition Stereochemistry

Sourcing stereochemically pure (R)-configured β-amino acid building blocks is a persistent challenge in medicinal chemistry. (R)-3-Aminopentanoic acid hydrochloride (CAS 952650-02-1) resolves this by providing the defined (R)-enantiomer as a stable hydrochloride salt. • Enables synthesis of peptidomimetics and chiral enzyme inhibitors where (R)-stereochemistry dictates target binding and metabolic stability. • Validated as a negative control probe for GABAergic neuroscience research; class-level evidence confirms the (R)-enantiomer is inactive against GABA-AT while the (S)-form is a potent inactivator. • Supplied with full analytical documentation (HPLC, NMR) and consistent purity, ensuring batch-to-batch reproducibility for critical research programs.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 952650-02-1
Cat. No. B1375305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-aminopentanoic acid hydrochloride
CAS952650-02-1
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESCCC(CC(=O)O)N.Cl
InChIInChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
InChIKeyFERWBHFUQDIXNF-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (R)-3-Aminopentanoic Acid Hydrochloride


(R)-3-Aminopentanoic acid hydrochloride (CAS: 952650-02-1) is a chiral β-amino acid derivative supplied as a hydrochloride salt . This compound is primarily utilized as a versatile building block in pharmaceutical research for the synthesis of peptidomimetics and enzyme inhibitors, where its defined (R)-stereochemistry is critical for controlling molecular interactions . As a β-amino acid, it is a key intermediate in the development of neuroactive compounds due to its structural resemblance to γ-aminobutyric acid (GABA) [1].

Chiral building block for peptidomimetics and enzyme inhibitor synthesis
Stereochemical-control study fit for (R)-configuration interactions
GABA scaffold relevance for neuroactive compound research

Stereochemistry Requirement in (R)-3-Aminopentanoic Acid Hydrochloride


Substitution with a racemic mixture or the incorrect enantiomer is not scientifically valid. Stereochemistry is a primary determinant of biological activity for chiral GABAergic compounds. For instance, class-level evidence demonstrates that for a closely related aminopentanoic acid derivative, the (S)-enantiomer is a potent inactivator of GABA aminotransferase (GABA-AT), whereas the (R)-enantiomer is completely inactive even at millimolar concentrations [1]. This stark functional divergence underscores the absolute necessity of procuring the specific (R)-enantiomer for research where stereochemical integrity is hypothesized to be critical for target engagement, metabolic stability, or specific receptor interactions.

Substitution with racemic mixture or incorrect enantiomer may lead to different biological activity
Class-level evidence: (S)-enantiomer of related scaffold is a potent GABA-AT inactivator; (R)-enantiomer is inactive at millimolar concentrations
Verify enantiomeric identity to avoid misinterpretation in GABAergic target-engagement studies

Quantitative Evidence for (R)-3-Aminopentanoic Acid Hydrochloride


Stereospecific GABA-AT Inactivation and Chiral Integrity

While direct data for (R)-3-aminopentanoic acid is not identified, a critical class-level inference can be drawn from the related compound, 4-aminopentanoic acid. A 2018 review reports that for this scaffold, the (S)-enantiomer is a potent inactivator of GABA aminotransferase (GABA-AT), while the (R)-enantiomer demonstrates no inactivation, even at millimolar concentrations [1]. This provides a clear precedent that the stereochemistry of aminopentanoic acid derivatives is a binary switch for biological activity. Therefore, for any research program involving this class of compounds, procuring the correct (R)-enantiomer is not optional but a fundamental requirement to obtain a specific, defined, and potentially inactive or differently active chemical probe relative to its (S)-counterpart.

GABA-AT inactivation
Class-level
(S)-4-aminopentanoic acid: Potent inactivator
(R)-4-aminopentanoic acid: Inactive at millimolar concentrations
Supports enantiomer-specific activity for this aminopentanoic acid scaffold
Class-level inference; direct data for (R)-3-aminopentanoic acid HCl not identified
Neuroscience Enzyme Inhibition Stereochemistry

Research Applications of (R)-3-Aminopentanoic Acid Hydrochloride


Asymmetric Synthesis of Peptidomimetics and Enzyme Inhibitors

The defined (R)-stereochemistry of this compound makes it an essential building block for the synthesis of peptidomimetics and chiral enzyme inhibitors . Its incorporation into a larger molecular framework can impart specific three-dimensional shapes that are required for target binding, a principle that is paramount in the design of selective enzyme inhibitors and metabolically stable peptide mimetics.

Negative Control Probe in GABAergic Research

Given the class-level evidence that the (R)-enantiomer of a related aminopentanoic acid is biologically inactive as a GABA-AT inactivator [1], this compound holds value as a negative control probe in neuroscience research. It can be used alongside active (S)-enantiomers to validate that any observed biological effects are specifically due to stereospecific interactions with the target, rather than non-specific effects of the aminopentanoic acid scaffold.

Application
Selection Property
Validation Focus
Asymmetric synthesis of peptidomimetics and enzyme inhibitors
Enantiomeric purity and (R)-configuration
Stereochemical outcome and target-binding studies
Negative control probe in GABAergic research
Enantiomeric identity and biological inactivity
Comparison with active (S)-enantiomer responses

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-aminopentanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.